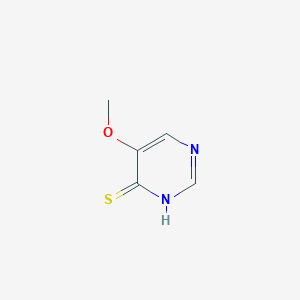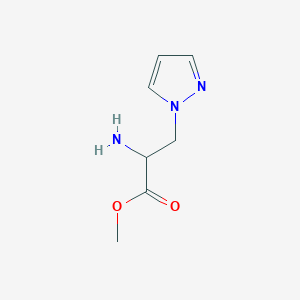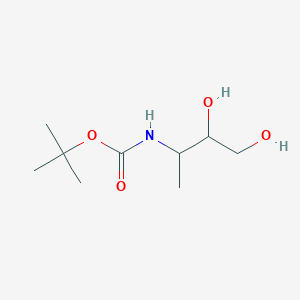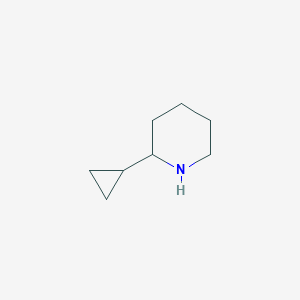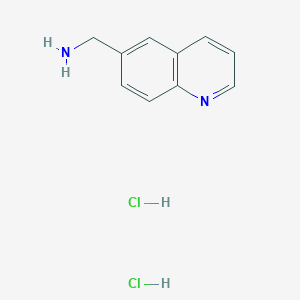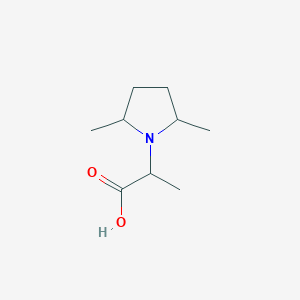
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
“2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1214822-69-1 . It has a molecular weight of 171.24 and its IUPAC name is 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Reactivity with Amino Acids
A study found that beta-alanine and glycine react with 2,5-hexanedione to form new products, including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. These products are easily oxidized, indicating potential in vitro applications in studying amino acid interactions and oxidative processes (Pei et al., 2007).
Anticonvulsant and Antinociceptive Activity
Compounds derived from 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids, related to 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, demonstrated potential as new hybrid anticonvulsants. These compounds combine chemical fragments of known antiepileptic drugs, showing efficacy in preclinical seizure models (Kamiński et al., 2016).
Immunobiological Activity
Derivatives of 2-Amino-3-(purin-9-yl)propanoic acids, similar in structure to 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, have shown immunostimulatory and immunomodulatory potency. These compounds enhanced the secretion of chemokines and augmented NO biosynthesis, suggesting potential for immune system research (Doláková et al., 2005).
EPR Spectra Analysis in Lipid Micelles
Studies on electron paramagnetic resonance spectra of related compounds, like 3-(1-Oxyl-2,5-dimethyl-5-dodecylpyrrolidine-2-yl)propanoic acid, offer insights into the behavior of spin-labeled fatty acids in lipid micelles. This has implications for understanding lipid interactions and dynamics in biological systems (Kuntz et al., 2009).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOWMXZFHLFMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
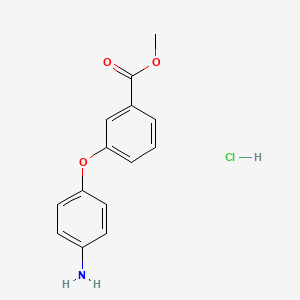
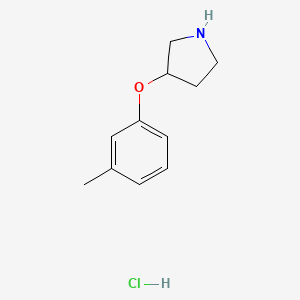
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
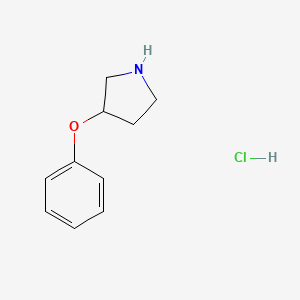
![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
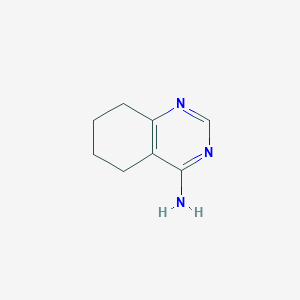
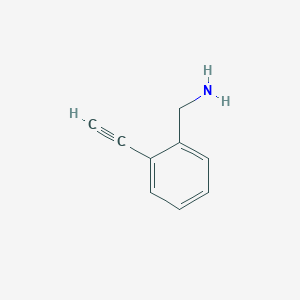
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
